Fmoc-Aph(tBuCbm)-OH
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Overview
Description
Fmoc-Aph(tBuCbm)-OH is a modified amino acid derivative that includes the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Aph(tBuCbm)-OH typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the tBuCbm group. The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection and deprotection steps. The process may involve multiple steps of purification to ensure the final product’s purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Aph(tBuCbm)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional moieties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Aph(tBuCbm)-OH is used as a building block for the synthesis of complex peptides and proteins. Its self-assembly properties make it valuable for creating nanostructures and functional materials .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to form stable structures makes it useful for various biochemical assays .
Medicine
In medicine, this compound is explored for drug delivery systems and therapeutic applications. Its biocompatibility and stability make it a promising candidate for developing new treatments .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including hydrogels and nanocomposites. Its unique properties enable the creation of materials with specific mechanical and chemical characteristics .
Mechanism of Action
The mechanism of action of Fmoc-Aph(tBuCbm)-OH involves its ability to self-assemble into well-defined structures. This self-assembly is driven by hydrophobic interactions and π-π stacking between the Fmoc groups. The molecular targets and pathways involved include interactions with other peptides and proteins, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-OH: Another Fmoc-modified amino acid with similar self-assembly properties.
Fmoc-Val-OH: Known for its ability to form nanostructures.
Fmoc-Leu-OH: Used in the synthesis of complex peptides and proteins.
Uniqueness
Fmoc-Aph(tBuCbm)-OH stands out due to its specific functional groups, which provide unique self-assembly and stability characteristics. Its ability to form well-defined structures under various conditions makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
1998216-17-3 |
---|---|
Molecular Formula |
C29H31N3O5 |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(2S)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m0/s1 |
InChI Key |
ZDEKLTOYUSVJAK-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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